molecular formula C23H24N4O3 B10981864 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B10981864
M. Wt: 404.5 g/mol
InChI Key: WDDFTFHHYHFQGU-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a bis-indole scaffold. The core structure comprises two indole moieties: one substituted with a methoxy group at the 4-position and a carboxamide group at the 2-position, while the other is linked via an ethylamino-3-oxopropyl chain. This compound is structurally analogous to bioactive indole derivatives, which are prevalent in pharmaceuticals and natural products due to their interactions with enzymes and receptors . Its synthesis typically involves coupling 4-methoxy-1H-indole-2-carboxylic acid with amines or amino acid derivatives under peptide-coupling conditions (e.g., HATU/DIPEA in DMF), followed by purification via chromatography .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-30-21-8-4-7-19-17(21)13-20(27-19)23(29)25-12-10-22(28)24-11-9-15-14-26-18-6-3-2-5-16(15)18/h2-8,13-14,26-27H,9-12H2,1H3,(H,24,28)(H,25,29)

InChI Key

WDDFTFHHYHFQGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This reaction involves the activation of the carboxyl group of the acid, which then reacts with the amino group of the tryptamine derivative to form the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Functional Notes References
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide (Target) Bis-indole core, 4-methoxy group, carboxamide, ethylamino-3-oxopropyl linker Synthetic focus; no direct biological data reported.
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide (4) 4-Methoxyindole-2-carboxamide, leucine-pyrrolidinone backbone, cyanoethyl group Antiviral candidate; optimized for protease inhibition.
N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) Tryptamine backbone, dimethylpropane-diamine side chain Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT).
Methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate (17) Indole-ethylamino moiety, methyl ester at 3-oxopropanoate Intermediate in indole alkaloid synthesis; no reported bioactivity.
3-{[2-(1H-indol-3-yl)ethyl]amino}-1,1-dimethyl-3-oxopropyl acetate (25) Acetylated indole-ethylamino chain, dimethyl substitution Synthesized via two methods (38–70% yield); structural analog for stability studies.
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide Benzothiazolylamino group, chlorobenzamide Antimicrobial applications; heterocyclic substitution alters target specificity.

Key Observations

Carboxamide vs. Ester Groups: The carboxamide in the target compound and compound 4 may confer hydrogen-bonding capacity, critical for enzyme interactions, whereas ester groups (e.g., compound 17) are metabolically labile .

Synthetic Flexibility: The ethylamino-3-oxopropyl linker in the target compound is a recurring motif in indole derivatives, enabling modular synthesis via HATU-mediated coupling (e.g., compound 4 in ). Dimethyl substitutions (e.g., compound 25) or heterocyclic replacements (e.g., benzothiazole in ) demonstrate adaptability for tuning physicochemical properties.

Biological Relevance: Compound PDAT highlights the importance of N-methylation in modulating enzyme inhibition (INMT), suggesting that similar modifications in the target compound could enhance selectivity . Compound 4’s pyrrolidinone and cyanoethyl groups are associated with protease inhibition, implying that the target compound’s 3-oxopropyl chain might be optimized for analogous targets .

Biological Activity

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. Its unique structure, which includes an indole moiety and a carboxamide functional group, suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C18H19N5O2C_{18}H_{19}N_5O_2, and it features several functional groups that may influence its biological activity. The presence of methoxy and carboxamide groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:

  • Antimicrobial Activity : Initial studies suggest that derivatives of indole exhibit significant antimicrobial properties. For instance, similar compounds have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Indole derivatives are often explored for their anticancer potential. Some studies have demonstrated that related compounds can suppress the growth of cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Studies

A recent investigation into the antimicrobial properties of indole derivatives revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound demonstrated MIC values as low as 0.98 μg/mL against MRSA .

CompoundMIC (μg/mL)Target Organism
3k0.98Staphylococcus aureus
5c0.90Escherichia coli
5h1.50Candida albicans

Anticancer Activity

In vitro studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound were effective against A549 lung cancer cells, demonstrating a preferential suppression compared to non-tumor cells .

Case Studies

One notable case study involved the synthesis and evaluation of a series of indole-based compounds for their cytotoxic effects on various cancer cell lines. The study found that specific modifications to the indole structure significantly enhanced the anticancer activity, suggesting that further research into this compound could yield promising therapeutic agents .

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